4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide
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Overview
Description
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-tert-butylphenoxybutanoic acid: The 4-tert-butylphenol is then reacted with butyric anhydride in the presence of a base such as pyridine to form 4-tert-butylphenoxybutanoic acid.
Amidation: The final step involves the reaction of 4-tert-butylphenoxybutanoic acid with 3-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: Shares the tert-butylphenoxy moiety but lacks the butanamide chain.
3-methoxyaniline: Contains the methoxyphenyl group but lacks the phenoxy and butanamide components.
N-(3-methoxyphenyl)butanamide: Similar amide structure but without the tert-butylphenoxy group.
Uniqueness
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)16-10-12-18(13-11-16)25-14-6-9-20(23)22-17-7-5-8-19(15-17)24-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJGSWZXPCEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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